UR-144 N-(5-chloropentyl) analog UR-144 N-(5-chloropentyl) analog UR-144 is a potent synthetic cannabinoid (CB) which preferentially binds the peripheral CB2 receptor (Ki = 1.8 nM) over the central CB1 receptor (Ki = 150 nM). UR-144 N-(5-chloropentyl) analog differs from UR-144 by having a chlorine atom on the terminal carbon of the alkyl group. The biological activities of this compound have not been characterized. This product is intended for forensic and research applications.
Brand Name: Vulcanchem
CAS No.: 1445577-42-3
VCID: VC0150011
InChI: InChI=1S/C21H28ClNO/c1-20(2)19(21(20,3)4)18(24)16-14-23(13-9-5-8-12-22)17-11-7-6-10-15(16)17/h6-7,10-11,14,19H,5,8-9,12-13H2,1-4H3
SMILES: CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CCCCCCl)C
Molecular Formula: C21H28ClNO
Molecular Weight: 345.911

UR-144 N-(5-chloropentyl) analog

CAS No.: 1445577-42-3

Cat. No.: VC0150011

Molecular Formula: C21H28ClNO

Molecular Weight: 345.911

* For research use only. Not for human or veterinary use.

UR-144 N-(5-chloropentyl) analog - 1445577-42-3

Specification

Description UR-144 is a potent synthetic cannabinoid (CB) which preferentially binds the peripheral CB2 receptor (Ki = 1.8 nM) over the central CB1 receptor (Ki = 150 nM). UR-144 N-(5-chloropentyl) analog differs from UR-144 by having a chlorine atom on the terminal carbon of the alkyl group. The biological activities of this compound have not been characterized. This product is intended for forensic and research applications.
CAS No. 1445577-42-3
Molecular Formula C21H28ClNO
Molecular Weight 345.911
IUPAC Name [1-(5-chloropentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone
Standard InChI InChI=1S/C21H28ClNO/c1-20(2)19(21(20,3)4)18(24)16-14-23(13-9-5-8-12-22)17-11-7-6-10-15(16)17/h6-7,10-11,14,19H,5,8-9,12-13H2,1-4H3
Standard InChI Key CKIOITGXSRFWIS-UHFFFAOYSA-N
SMILES CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CCCCCCl)C

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